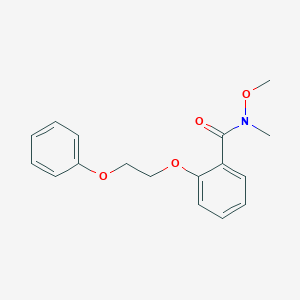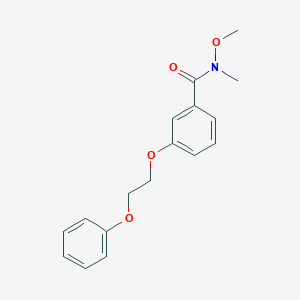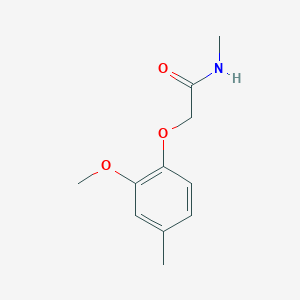
4-(3-Butoxyanilino)-4-oxobutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Butoxyanilino)-4-oxobutanoic acid, commonly known as BOA, is a synthetic compound that has gained attention in the field of scientific research due to its potential as a biochemical tool. BOA is a derivative of the well-known herbicide, benzoxazinone, and has been found to possess a range of biological activities.
Mécanisme D'action
The mechanism of action of BOA is not fully understood, but it is believed to involve the binding of BOA to the active site of proteases. This binding prevents the protease from carrying out its normal function, leading to the inhibition of protease activity. BOA has also been found to interact with other enzymes and proteins, suggesting that it may have additional mechanisms of action.
Biochemical and Physiological Effects:
BOA has been found to have a range of biochemical and physiological effects. In addition to its protease inhibition activity, BOA has been shown to have anti-inflammatory and anti-cancer properties. BOA has also been found to affect the metabolism of certain amino acids, suggesting that it may have a role in regulating protein synthesis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using BOA in lab experiments is its specificity for proteases. BOA has been found to selectively inhibit certain proteases, allowing researchers to study the function of these enzymes in a controlled manner. However, BOA has some limitations, including its potential toxicity and its limited solubility in aqueous solutions. These limitations must be taken into account when designing experiments using BOA.
Orientations Futures
There are several future directions for research on BOA. One area of interest is the development of BOA analogs with improved properties, such as increased solubility and decreased toxicity. Another direction is the study of the role of BOA in regulating protein synthesis and metabolism. Finally, BOA may have potential as a therapeutic agent for the treatment of diseases such as cancer and inflammation, and further research is needed to explore this potential.
Méthodes De Synthèse
BOA can be synthesized through a multistep process that involves the reaction of 3-butoxyaniline with ethyl 2-oxo-4-phenylbutanoate in the presence of a base. The resulting product is then subjected to a series of chemical reactions, including hydrolysis and decarboxylation, to yield BOA. The synthesis method is relatively straightforward and has been optimized for large-scale production.
Applications De Recherche Scientifique
BOA has been extensively studied for its potential as a biochemical tool in various scientific research fields. One of the main applications of BOA is in the study of proteases, which are enzymes that break down proteins. BOA has been found to inhibit the activity of several proteases, including chymotrypsin and trypsin. This inhibition can be used to study the role of proteases in various biological processes, such as inflammation and cancer.
Propriétés
Nom du produit |
4-(3-Butoxyanilino)-4-oxobutanoic acid |
|---|---|
Formule moléculaire |
C14H19NO4 |
Poids moléculaire |
265.3 g/mol |
Nom IUPAC |
4-(3-butoxyanilino)-4-oxobutanoic acid |
InChI |
InChI=1S/C14H19NO4/c1-2-3-9-19-12-6-4-5-11(10-12)15-13(16)7-8-14(17)18/h4-6,10H,2-3,7-9H2,1H3,(H,15,16)(H,17,18) |
Clé InChI |
UYFASTJRIRDRSU-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=CC(=C1)NC(=O)CCC(=O)O |
SMILES canonique |
CCCCOC1=CC=CC(=C1)NC(=O)CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-fluoro-N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B269397.png)



![N-[3-(allyloxy)phenyl]-2-ethoxybenzamide](/img/structure/B269402.png)






![N-[2-(1-azepanylcarbonyl)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B269413.png)